molecular formula C18H11Cl2F2NO3 B6080726 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide

Katalognummer B6080726
Molekulargewicht: 398.2 g/mol
InChI-Schlüssel: CNIQPTLWLUTLNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the development and survival of B-cells. Dysregulation of BCR signaling has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BLNK). This leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide inhibits BTK activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream targets and downstream signaling.
Biochemical and physiological effects:
5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has been shown to inhibit BTK activity in both normal and malignant B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. This results in decreased proliferation and survival of B-cells and ultimately leads to tumor regression in preclinical models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide is its specificity for BTK, which reduces the potential for off-target effects. 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has also been shown to have synergistic effects with other anti-cancer agents, which may enhance its therapeutic potential. However, one limitation of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide is its potential for resistance, which may arise due to mutations in the BTK gene or activation of alternative signaling pathways.

Zukünftige Richtungen

For research on 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide include further preclinical studies to elucidate its mechanism of action and potential for resistance, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other anti-cancer agents may also be explored to enhance its therapeutic potential.

Synthesemethoden

The synthesis of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide involves several steps, including the preparation of the key intermediate 2-(difluoromethoxy)phenylboronic acid, which is then coupled with 5-(2,3-dichlorophenyl)-2-furoic acid to yield the desired product. The synthesis of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In vitro studies have shown that 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide reduces tumor burden and prolongs survival. 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

Eigenschaften

IUPAC Name

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2NO3/c19-11-5-3-4-10(16(11)20)13-8-9-15(25-13)17(24)23-12-6-1-2-7-14(12)26-18(21)22/h1-9,18H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIQPTLWLUTLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.